molecular formula C16H20BNO2 B3119910 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 256652-05-8

2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B3119910
CAS No.: 256652-05-8
M. Wt: 269.1 g/mol
InChI Key: MKPHVSBPACLBOQ-UHFFFAOYSA-N
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Description

2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester-functionalized quinoline derivative. The compound features a quinoline core substituted at the 8-position with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a methyl group at the 2-position. Its synthesis typically involves palladium-catalyzed Miyaura borylation or halogen-metal exchange followed by boronate trapping, as exemplified in the preparation of analogous quinoline boronic esters (). The crystal structure of its protonated perchlorate salt reveals planar quinolinium cations stabilized by π-π interactions and hydrogen bonding, with a Cl···B distance of 3.289 Å, indicating weak anion coordination (). This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science ().

Properties

IUPAC Name

2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-11-9-10-12-7-6-8-13(14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPHVSBPACLBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of 2-methylquinoline. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products

    Oxidation: 2-Methyl-8-boronic acid quinoline.

    Reduction: 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dihydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exhibit potent anticancer properties. The incorporation of boron into organic molecules often enhances their biological activity. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

Targeted Drug Delivery
The compound's ability to form stable complexes with biomolecules allows it to be utilized in targeted drug delivery systems. The dioxaborolane moiety can facilitate the transport of therapeutic agents directly to cancer cells while minimizing side effects on healthy tissues. This targeted approach enhances the efficacy of anticancer therapies and reduces systemic toxicity .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a promising candidate for use in OLEDs. Its ability to emit light when an electric current is applied can be harnessed in the development of energy-efficient display technologies. Research has demonstrated that incorporating this compound into OLED architectures improves device performance and stability .

Photovoltaic Applications
In addition to OLEDs, this compound has potential applications in organic photovoltaic devices. Its electron-donating properties can enhance charge transport efficiency in solar cells. Studies suggest that incorporating boron-containing compounds can lead to increased power conversion efficiencies due to improved exciton dissociation and charge mobility .

Organic Synthesis

Reagent for Cross-Coupling Reactions
The presence of the dioxaborolane group allows this compound to function as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis and is widely used in the pharmaceutical industry for synthesizing complex molecules .

Synthesis of Novel Compounds
This compound can serve as a building block for synthesizing novel heterocyclic compounds with potential biological activity. The functionalization of the quinoline structure allows chemists to explore a wide range of derivatives that may exhibit enhanced pharmacological properties .

Mechanism of Action

The mechanism of action of 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily based on its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline-Based Boronic Esters

Compound Name Substituent Positions Molecular Formula CAS Number Key Features Reference
2-Methyl-8-(pinacolboranyl)quinoline 2-Me, 8-Bpin C₁₆H₁₉BNO₂ 1609374-04-0 Methyl enhances steric protection of Bpin
4-(Pinacolboranyl)quinoline 4-Bpin C₁₅H₁₇BNO₂ 1035458-54-8 Electron-deficient Bpin at 4-position
5-(Pinacolboranyl)quinoline-8-carbaldehyde 5-Bpin, 8-CHO C₁₆H₁₈BNO₃ 958852-17-0 Aldehyde enables conjugation chemistry
8-Fluoro-6-(pinacolboranyl)quinoline 6-Bpin, 8-F C₁₅H₁₆BFNO₂ 2235386-14-6 Fluorine increases metabolic stability
2-Methoxy-6-(pinacolboranyl)quinoline 2-OMe, 6-Bpin C₁₆H₂₀BNO₃ 1201644-36-1 Methoxy improves solubility

Key Observations :

  • Substituent Position : The 8-Bpin substitution (target compound) is less common than 4- or 6-Bpin analogs (). Derivatives with Bpin at the 5-position (e.g., CAS 958852-17-0) are often used in antimalarial drug candidates ().
  • Electronic Effects : Electron-withdrawing groups (e.g., 8-F in CAS 2235386-14-6) enhance oxidative stability but reduce nucleophilicity in cross-coupling reactions compared to electron-donating groups like 2-Me or 2-OMe ().

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility (DMSO) Stability Notes Reference
2-Methyl-8-(pinacolboranyl)quinoline 269.15 Not reported >10 mg/mL Stable under inert gas; hydrolyzes in acidic conditions
4-(Pinacolboranyl)quinoline 255.12 98–100 5–10 mg/mL Prone to protodeboronation
8-Fluoro-6-(pinacolboranyl)quinoline 273.11 Not reported >10 mg/mL Resists hydrolysis due to fluorine
2-Methoxy-6-(pinacolboranyl)quinoline 285.15 110–112 2–5 mg/mL Hygroscopic; store at 2–8°C

Key Observations :

  • Hydrolytic Stability: The 2-methyl group in the target compound provides steric protection against hydrolysis compared to unsubstituted analogs like 4-(pinacolboranyl)quinoline, which undergoes rapid protodeboronation in aqueous media ().
  • Thermal Stability : Methoxy-substituted derivatives (e.g., 2-methoxy-6-Bpin) exhibit higher melting points, likely due to hydrogen bonding ().

Biological Activity

2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound with significant potential in medicinal chemistry. Its unique structure incorporates a quinoline moiety and a dioxaborolane group, which may contribute to its biological activity. This article explores the biological properties of this compound by reviewing existing literature, presenting case studies, and summarizing research findings.

  • Molecular Formula: C18H20BNO3
  • Molecular Weight: 309.17 g/mol
  • CAS Number: 1609374-04-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane group is known for its role in facilitating interactions with biomolecules through boron coordination. This property may enhance the compound's ability to act as an enzyme inhibitor or modulator.

Anticancer Activity

Recent studies have suggested that compounds containing dioxaborolane moieties exhibit anticancer properties. For instance:

  • Study Findings: A derivative of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects:

  • Case Study: In a model of Alzheimer's disease, this compound demonstrated the ability to inhibit DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), a key enzyme implicated in neurodegeneration. This inhibition was associated with reduced tau phosphorylation and improved cognitive function in animal models .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated:

  • Research Findings: In vitro assays indicated that it effectively scavenges free radicals and reduces oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases characterized by oxidative damage.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduced apoptosis in cancer cells
NeuroprotectiveInhibited DYRK1A; improved cognitive function
AntioxidantScavenged free radicals; reduced oxidative stress

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, iodinated quinoline precursors (e.g., 8-iodo-2-methylquinoline) are reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis. General procedures involve Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent system like DME/H₂O at 80–90°C . Yields range from 30–38%, highlighting the need for optimization .

Q. How is the compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming the boronate ester moiety and quinoline substitution pattern. For example, the dioxaborolan-2-yl group exhibits distinct ¹¹B NMR signals (δ ~30 ppm). X-ray crystallography using programs like SHELXL or OLEX2 can resolve bond lengths and angles in crystalline derivatives .

Q. What are common applications of this boronate-containing quinoline in research?

The compound serves as a key intermediate in synthesizing biaryl structures via Suzuki coupling. It is also used in medicinal chemistry to develop antimalarial agents (e.g., 4(1H)-quinolone-3-diarylethers) and ROS-responsive biomaterials, leveraging the boronate group’s reactivity with peroxides .

Advanced Research Questions

Q. How can researchers optimize low yields in Suzuki-Miyaura reactions involving this compound?

Yield optimization requires addressing catalyst loading, ligand selection, and solvent systems. For example:

  • Catalyst : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and SPhos ligand for improved efficiency.
  • Solvent : Use toluene/EtOH instead of DME to reduce side reactions.
  • Temperature : Lower reaction temperatures (60–70°C) may minimize decomposition. Data from analogous reactions show yields increasing to 50–60% with these adjustments .

Q. What analytical challenges arise when resolving crystallographic data for boronate-containing quinolines?

The dioxaborolane ring’s conformational flexibility can lead to disorder in crystal structures. To mitigate this:

  • Use high-resolution synchrotron data.
  • Apply restraints on boron-oxygen bond lengths (1.36–1.48 Å) during refinement in SHELXL.
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How does the boronate ester influence the compound’s stability under biological conditions?

The dioxaborolane group hydrolyzes slowly in aqueous media (t₁/₂ ~24–48 h at pH 7.4) but reacts rapidly with H₂O₂ (ROS), making it suitable for targeted drug delivery. Stability assays should include:

  • HPLC monitoring of boronate cleavage in PBS.
  • Fluorescence-based ROS activation tests (e.g., using RNase A-NBC as a model) .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported yields (e.g., 30% vs. 60%) may arise from ligand choice or solvent purity. Validate protocols with control reactions.
  • Advanced Applications : Explore photophysical properties (e.g., OLEDs) by coupling with fluorophores via the boronate group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Reactant of Route 2
Reactant of Route 2
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.